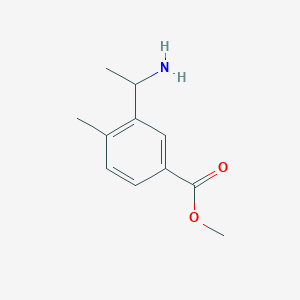

Methyl 3-(1-aminoethyl)-4-methylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 3-(1-aminoethyl)-4-methylbenzoate |

InChI |

InChI=1S/C11H15NO2/c1-7-4-5-9(11(13)14-3)6-10(7)8(2)12/h4-6,8H,12H2,1-3H3 |

InChI Key |

PXQBHAHWPLQYFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)C(C)N |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Methyl 3 1 Aminoethyl 4 Methylbenzoate

Retrosynthetic Strategies for Construction of the Substituted Benzoate (B1203000) Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available starting materials. wikipedia.org This process involves breaking bonds and converting functional groups to identify potential synthetic routes. wikipedia.org For Methyl 3-(1-aminoethyl)-4-methylbenzoate, the analysis reveals several key disconnections.

The primary retrosynthetic disconnections for the target molecule are:

C-N bond of the aminoethyl group: This disconnection points towards a reductive amination pathway, starting from a ketone precursor, Methyl 3-acetyl-4-methylbenzoate, and an ammonia (B1221849) source.

Ester functional group: This disconnection suggests an esterification reaction as the final step, combining the corresponding carboxylic acid, 3-(1-aminoethyl)-4-methylbenzoic acid, with methanol (B129727).

C-C bond of the ethyl group: An alternative disconnection at the C-C bond of the side chain could lead back to a toluenic precursor via reactions like Friedel-Crafts acylation.

By applying these transforms, the complex target molecule is simplified into more fundamental and often commercially available precursors. wikipedia.org This logical approach allows for the evaluation of multiple synthetic routes to identify the most efficient and practical pathway. wikipedia.org

| Disconnection | Precursor (Synthon) | Synthetic Equivalent | Forward Reaction Type |

|---|---|---|---|

| Ester Linkage (C-O) | 3-(1-aminoethyl)-4-methylbenzoic acid | 3-(1-aminoethyl)-4-methylbenzoic acid + Methanol | Esterification |

| Amino Group (C-N) | Methyl 3-acetyl-4-methylbenzoate | Methyl 3-acetyl-4-methylbenzoate + Ammonia | Reductive Amination |

| Acetyl Group (Ar-C) | Methyl 4-methylbenzoate (Methyl p-toluate) | Methyl p-toluate (B1214165) + Acetyl Chloride | Friedel-Crafts Acylation |

Classical Synthetic Routes to this compound

Classical approaches to synthesizing this molecule rely on well-established and robust organic reactions. These routes typically involve the sequential construction of the substituted benzene (B151609) ring followed by the introduction and modification of the required functional groups.

The formation of the methyl ester from the corresponding carboxylic acid is a fundamental step. Several methods are available for this transformation. A common laboratory and industrial method involves reacting the carboxylic acid with methanol in the presence of a catalyst.

Acid-Catalyzed Esterification (Fischer Esterification): This equilibrium process involves heating the carboxylic acid with an excess of methanol and a strong acid catalyst like sulfuric acid or gaseous hydrochloric acid.

Thionyl Chloride Method: A highly efficient method involves converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). chemicalbook.com The resulting reactive intermediate is then treated with methanol to yield the ester with high purity. For instance, the related compound Methyl 3-amino-4-methylbenzoate can be synthesized by treating 3-amino-4-methylbenzoic acid with thionyl chloride in methanol, achieving a high yield of 97%. chemicalbook.com

Trimethylchlorosilane (TMSCl) Method: A convenient and mild alternative involves the use of TMSCl in methanol at room temperature. nih.gov This system is effective for a wide range of amino acids and avoids the harsh conditions of other methods. nih.gov

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Methanol, H₂SO₄ or HCl | Reflux | Inexpensive reagents | Equilibrium-limited, requires excess alcohol, harsh conditions |

| Thionyl Chloride | 1. SOCl₂ 2. Methanol | Reflux, then addition of alcohol | High yield, irreversible chemicalbook.com | Generates corrosive HCl gas |

| TMSCl/Methanol | TMSCl, Methanol | Room Temperature | Mild conditions, good to excellent yields nih.gov | Stoichiometric use of silylating agent |

Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.orgjocpr.com In the context of synthesizing this compound, this reaction would typically involve the condensation of Methyl 3-acetyl-4-methylbenzoate with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine. chemistrysteps.com

The choice of reducing agent is critical for the success of this one-pot reaction. masterorganicchemistry.com Mild reducing agents are required that selectively reduce the imine intermediate without reducing the starting ketone.

Sodium Cyanoborohydride (NaBH₃CN): This is a widely used reagent for reductive amination because it is stable under the weakly acidic conditions that favor imine formation and is selective for the protonated imine over the carbonyl group. wikipedia.orgmasterorganicchemistry.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent that is often preferred due to its lower toxicity compared to cyanide-based reagents. masterorganicchemistry.com

Catalytic Hydrogenation: The imine can also be reduced using hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. wikipedia.orgyoutube.com This method is considered a "green" chemistry approach as it avoids stoichiometric inorganic hydrides. jocpr.com

A complete synthesis of this compound can be envisioned starting from simpler aromatic precursors like p-toluic acid. A plausible multi-step sequence is outlined below:

Esterification: p-Toluic acid is first converted to Methyl p-toluate.

Nitration: The aromatic ring is nitrated to introduce a nitro group. The methyl and ester groups are ortho, para-directing, leading to the desired substitution pattern.

Acylation: A Friedel-Crafts acylation reaction introduces the acetyl group at the position meta to the nitro group.

Reduction of Nitro Group: The nitro group is reduced to an amino group using standard conditions like catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl).

Reductive Amination: The acetyl group is converted to the 1-aminoethyl group via reductive amination as described previously.

Final Esterification (if necessary): If the ester was hydrolyzed during any of the steps, a final esterification would be performed.

An alternative route involves the synthesis of N-acylated analogs, as demonstrated in the preparation of Methyl N-butyryl-4-amino-3-methylbenzoate. google.com This process starts with o-toluidine, involves acylation, bromination, and a palladium-catalyzed carbonylation/esterification to construct the benzoate core. google.com

Asymmetric Synthesis of the Chiral 1-aminoethyl Center

The 1-aminoethyl group contains a stereocenter, meaning the final product can exist as a pair of enantiomers. Asymmetric synthesis, also known as enantioselective synthesis, aims to produce a single enantiomer in excess. wikipedia.orgchiralpedia.com This is crucial in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities.

Achieving enantioselectivity in the formation of the aminoethyl group can be accomplished by modifying the reductive amination step using chiral catalysts. chiralpedia.com These catalysts create a chiral environment that favors the formation of one enantiomer over the other. wikipedia.org

Transition Metal Catalysis: Chiral transition metal complexes, often derived from metals like ruthenium or iridium, can be employed for asymmetric reductive amination or the asymmetric hydrogenation of a pre-formed imine. jocpr.com These catalysts facilitate the reaction with high levels of stereocontrol.

Organocatalysis: Chiral small organic molecules, such as those derived from cinchona alkaloids or phosphoric acids, can catalyze the C-C bond-forming reaction to create precursors to chiral amines with high enantioselectivity. nih.govnih.gov For instance, chiral phase-transfer catalysts have been developed to promote the reaction of imines with electrophiles to produce chiral γ-amino ketones, demonstrating the power of organocatalysis in creating chiral amine building blocks. nih.gov

Biocatalysis: Enzymes such as imine reductases (IREDs) or transaminases offer an environmentally friendly and highly selective method for producing chiral amines. researchgate.net These biocatalysts operate under mild conditions and can provide exceptionally high enantiomeric excess, making them an attractive option for industrial-scale synthesis. researchgate.net

| Approach | Description | Example Catalyst/Reagent | Key Advantage |

|---|---|---|---|

| Chiral Catalysis | A small amount of a chiral catalyst directs the formation of one enantiomer. chiralpedia.com | Chiral Ru/Ir complexes, Chiral Phosphoric Acids jocpr.comnih.gov | High efficiency and atom economy. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the reaction, then removed. | Evans auxiliaries | Reliable and predictable stereochemical outcome. |

| Biocatalysis | Enzymes are used to catalyze the reaction with high specificity. researchgate.net | Imine Reductases (IREDs), Transaminases | Extremely high enantioselectivity, mild/green conditions. researchgate.net |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a robust strategy for establishing stereocenters. This method involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a subsequent reaction. For the synthesis of a chiral amine like this compound, a plausible approach would involve the diastereoselective addition of a nucleophile to an imine derived from a prochiral ketone and a chiral auxiliary.

Several well-established chiral auxiliaries could be hypothetically employed for this purpose. For instance, amides derived from pseudoephedrine and pseudoephenamine have demonstrated remarkable stereocontrol in alkylation reactions. While typically used for α-alkylation of carboxylic acids, the principles can be extended to the synthesis of chiral amines. Another versatile and widely used chiral auxiliary is tert-butanesulfinamide, developed by the Ellman lab. The condensation of tert-butanesulfinamide with a suitable ketone precursor would yield a chiral N-tert-butanesulfinyl imine. The subsequent diastereoselective addition of a methyl group (e.g., using a Grignard reagent) to this imine, followed by the removal of the auxiliary under acidic conditions, would afford the target chiral amine.

Table 1: Potential Chiral Auxiliaries for the Synthesis of this compound

| Chiral Auxiliary | Key Features |

| Pseudoephedrine/Pseudoephenamine | Well-established for diastereoselective alkylations. |

| tert-Butanesulfinamide | Versatile and widely used for the synthesis of a variety of chiral amines. |

| (S)-1-Phenylethylamine (α-PEA) | A privileged chiral auxiliary and inducer used in various asymmetric syntheses. hims-biocat.eu |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful and sustainable alternative for the production of enantiopure chiral amines. Enzymes, with their inherent stereoselectivity, can catalyze key transformations under mild conditions, often in aqueous media. For the synthesis of this compound, several classes of enzymes could be considered.

Transaminases (TAs) , particularly ω-transaminases, are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.orgmdpi.com A hypothetical chemoenzymatic route could involve the synthesis of the corresponding acetophenone (B1666503) precursor, followed by an asymmetric amination catalyzed by a transaminase. The reaction requires an amine donor, and the equilibrium can be shifted towards the product by removing the ketone byproduct. nih.gov Protein engineering has significantly expanded the substrate scope of transaminases, making them applicable to a wider range of bulky and aromatic ketones. nih.gov

Amine dehydrogenases (AmDHs) represent another class of enzymes that can synthesize chiral amines via the reductive amination of ketones, using ammonia as the amine source. nih.gov This approach is highly atom-economical. mdpi.com Similar to transaminases, the development of AmDHs through enzyme engineering has broadened their applicability. nih.gov A potential route would involve the direct conversion of the ketone precursor to the chiral amine using an engineered AmDH.

Recent advancements have also seen the development of one-pot chemoenzymatic cascades. For instance, a combination of a Wacker oxidation of a styrene (B11656) precursor to the corresponding ketone, followed by an in-situ enzymatic reductive amination, has been reported for the synthesis of 1-phenylethylamine. hims-biocat.eu Such a strategy could be adapted for the synthesis of this compound.

Table 2: Potential Enzymatic Approaches for the Synthesis of this compound

| Enzyme Class | Reaction Type | Key Advantages |

| Transaminases (TAs) | Asymmetric amination of a prochiral ketone | High stereoselectivity, broad substrate scope through protein engineering. nih.govnih.gov |

| Amine Dehydrogenases (AmDHs) | Reductive amination of a prochiral ketone | High atom economy, uses ammonia as the amine source. mdpi.comnih.gov |

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficiency and selectivity of any synthetic route are highly dependent on the reaction conditions. For the synthesis of this compound, a systematic optimization of parameters would be crucial to maximize yield and enantiomeric excess.

Catalyst Screening and Ligand Design

In the context of asymmetric synthesis, particularly for methods involving transition metal catalysis (e.g., asymmetric hydrogenation of an enamine or imine precursor), the choice of catalyst and ligand is paramount. A screening of various metal precursors (e.g., rhodium, iridium, ruthenium) and chiral ligands would be necessary to identify the optimal combination. acs.org

The design of chiral ligands has evolved significantly, with modular ligands allowing for fine-tuning of steric and electronic properties to enhance catalytic activity and selectivity. nih.gov For instance, P,N-ligands have shown great promise in outperforming traditional C2-symmetric P,P- or N,N-ligands in various metal-catalyzed reactions. nih.gov A screening approach that utilizes multiple substrates can help in identifying more general and robust catalyst systems. nih.gov High-throughput screening methods can accelerate the discovery of effective catalysts for a specific transformation. rsc.org

Solvent Effects and Reaction Medium Engineering

The solvent can have a profound impact on the rate, yield, and stereoselectivity of a reaction. For asymmetric syntheses, the dielectric constant of the solvent has been observed to influence the enantiomeric yield. rsc.org Therefore, a screening of solvents with varying polarities would be an essential part of the optimization process.

Reaction medium engineering, including the use of biphasic systems or deep eutectic solvents, can also offer advantages. acs.org For chemoenzymatic reactions, the use of aqueous media is common, but the solubility of organic substrates can be a limitation. In such cases, the use of co-solvents or biphasic systems can improve substrate availability and facilitate product isolation. researchgate.net

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are fundamental parameters that control reaction kinetics. For any given synthesis, there will be an optimal temperature range that balances the reaction rate with catalyst stability and selectivity. For enzymatic reactions, temperature is particularly critical, as excessive heat can lead to denaturation and loss of activity. rsc.org

In reactions involving gases, such as asymmetric hydrogenation, pressure is a key variable. Higher pressures can increase the concentration of the gaseous reactant in the liquid phase, thereby accelerating the reaction rate. However, the effect of pressure on enantioselectivity can be complex and needs to be empirically determined for the specific catalytic system.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable and environmentally benign processes. The synthesis of chiral amines, including this compound, can be designed to be more eco-friendly.

A key principle of green chemistry is atom economy , which emphasizes the maximization of the incorporation of all materials used in the process into the final product. jocpr.com Catalytic methods, such as asymmetric hydrogenation, are inherently more atom-economical than stoichiometric approaches like the use of chiral auxiliaries. acs.orgnih.gov Chemoenzymatic routes, particularly those employing amine dehydrogenases with ammonia, also exhibit high atom economy. mdpi.com

The use of safer solvents and the reduction of waste are also central tenets of green chemistry. Biocatalytic methods often utilize water as a solvent, which is environmentally benign. rsc.orgnih.gov The development of one-pot or cascade reactions can reduce the number of synthetic steps, minimizing the use of solvents and reagents for workup and purification. acs.org

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations of Methyl 3 1 Aminoethyl 4 Methylbenzoate

Reactivity of the Amino Group

The primary amino group attached to a benzylic secondary carbon is a key reactive center. Its nucleophilicity, stemming from the lone pair of electrons on the nitrogen atom, drives its participation in a variety of chemical transformations.

Nucleophilic Acyl Substitution Reactions

The amino group in Methyl 3-(1-aminoethyl)-4-methylbenzoate is a potent nucleophile, readily participating in nucleophilic acyl substitution reactions. When treated with acylating agents such as acid chlorides or anhydrides, the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. This reaction proceeds through a classic two-step addition-elimination mechanism. masterorganicchemistry.combyjus.com

The initial nucleophilic attack forms a tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride or carboxylate) to yield a stable N-substituted amide. pearson.com This transformation is fundamental for converting the primary amine into an amide linkage.

Amidation and Alkylation Reactions

Amidation Reactions

Amidation, a specific form of nucleophilic acyl substitution as described above, is a characteristic reaction of the amino group. The reaction converts the primary amine into a secondary amide. For instance, the reaction with benzoyl chloride would yield N-(1-(5-(methoxycarbonyl)-2-methylphenyl)ethyl)benzamide. The reactivity in amidation is analogous to that of similar benzylic amines like 1-phenylethylamine, which readily forms amides. researchgate.netnih.gov

Alkylation Reactions

The amino group can also undergo N-alkylation with alkyl halides. This reaction typically follows an S_N2 mechanism, where the amine's lone pair acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. researchgate.net

The direct alkylation of this primary amine can lead to a mixture of products. The initial reaction forms a secondary amine. However, the resulting secondary amine is often more nucleophilic than the starting primary amine and can react with another molecule of the alkyl halide to form a tertiary amine. Further reaction can produce a quaternary ammonium (B1175870) salt. chemistryguru.com.sg Achieving selective mono-alkylation can be challenging and may require specific strategies, such as using a large excess of the primary amine or employing specialized reagents that promote self-limiting alkylation. nih.govacs.org

Table 1: Products of N-Alkylation with Methyl Iodide

| Reactant | Product(s) | Reaction Type |

| This compound | Methyl 4-methyl-3-(1-(methylamino)ethyl)benzoate (Secondary Amine) | Mono-alkylation |

| Methyl 4-methyl-3-(1-(methylamino)ethyl)benzoate | Methyl 3-(1-(dimethylamino)ethyl)-4-methylbenzoate (Tertiary Amine) | Di-alkylation |

| Methyl 3-(1-(dimethylamino)ethyl)-4-methylbenzoate | 1-(5-(methoxycarbonyl)-2-methylphenyl)-N,N,N-trimethylethan-1-aminium iodide (Quaternary Ammonium Salt) | Tri-alkylation |

Diazotization and Coupling Reactions

The reaction of primary amines with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) is known as diazotization. byjus.com The outcome of this reaction is highly dependent on the nature of the amine.

While primary aromatic amines form relatively stable arenediazonium salts at low temperatures (0–10 °C), which are valuable intermediates for azo coupling and Sandmeyer reactions, primary aliphatic amines behave differently. libretexts.orgorganic-chemistry.org The amino group in this compound is aliphatic and benzylic. The resulting aliphatic diazonium ion is highly unstable and rapidly decomposes, even at low temperatures, with the loss of nitrogen gas (N₂). organic-chemistry.org

This decomposition generates a secondary benzylic carbocation at the carbon atom attached to the aromatic ring. This reactive carbocation can then undergo a variety of subsequent reactions, including:

Substitution: Attack by the solvent (e.g., water to form an alcohol) or other nucleophiles present in the medium.

Elimination: Loss of a proton from an adjacent carbon to form an alkene (vinyl group).

Therefore, unlike aromatic amines, the diazotization of this compound would not be expected to yield a stable diazonium salt suitable for coupling reactions to form azo dyes. libretexts.org

Oxidation and Reduction Chemistry

Oxidation

The benzylic position of the 1-aminoethyl group is susceptible to oxidation. The presence of a hydrogen atom on the carbon bearing the amino group makes it a target for various oxidizing agents. libretexts.orglibretexts.org Depending on the specific reagents and reaction conditions, oxidation could potentially lead to the formation of an imine or, with subsequent hydrolysis, a ketone (acetophenone derivative). The nitrogen atom itself can also be oxidized.

Reduction

The primary amine functional group is in a reduced state and is generally not susceptible to further reduction. However, the C–N bond at the benzylic position can be cleaved under specific reductive conditions. This process, known as hydrogenolysis, can be achieved through catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or with reducing agents like samarium(II) iodide in the presence of a proton source. thieme-connect.com Such a reaction would result in the cleavage of the amino group, yielding Methyl 3-ethyl-4-methylbenzoate.

Transformations Involving the Ester Moiety

The methyl ester group is the second major reactive site in the molecule. It is susceptible to nucleophilic attack at the carbonyl carbon, with hydrolysis being the most common transformation.

Hydrolysis Mechanisms and Kinetics

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol (methanol in this case). The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates attack by a weak nucleophile like water. This process is reversible and typically reaches equilibrium.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a strong nucleophile (hydroxide ion, OH⁻) directly attacks the carbonyl carbon. This reaction is irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and unreactive toward nucleophilic attack. masterorganicchemistry.com

The rate of hydrolysis is significantly influenced by both electronic and steric factors imparted by the substituents on the aromatic ring.

Electronic Effects: The 4-methyl group and the 3-(1-aminoethyl) group are both considered electron-donating substituents. Electron-donating groups decrease the electrophilicity of the ester's carbonyl carbon, making it less susceptible to nucleophilic attack. This effect tends to slow down the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000). oieau.fr

Steric Effects: The 1-aminoethyl group is located at the position ortho to the methyl ester. This bulky group creates significant steric hindrance around the carbonyl carbon, impeding the approach of the nucleophile (H₂O or OH⁻). cdnsciencepub.com This steric hindrance is the dominant factor and is expected to dramatically decrease the rate of both acid- and base-catalyzed hydrolysis. Studies on similarly crowded esters, such as methyl ortho-toluate and methyl 2,6-dimethylbenzoate, have demonstrated that ortho substituents significantly retard hydrolysis rates. cdnsciencepub.compsu.educdnsciencepub.com In extremely hindered cases, the reaction mechanism can even shift from the typical attack at the acyl carbon (BAc2) to a slower S_N2 attack on the methyl group (BAl2). stackexchange.com

Table 2: Relative Hydrolysis Rates of Substituted Methyl Benzoates

| Compound | Substituent Position(s) | Key Factor(s) Affecting Rate | Expected Relative Rate of Hydrolysis |

| Methyl Benzoate | Unsubstituted | Baseline | 1 (Reference) |

| Methyl 4-methylbenzoate | para | Weak Electronic (Donating) | Slightly Slower |

| Methyl 2-methylbenzoate | ortho | Steric Hindrance | Significantly Slower |

| This compound | ortho & meta | Strong Steric Hindrance | Very Significantly Slower |

Transesterification Reactions

Transesterification, a crucial process for converting one ester to another, can be applied to this compound. This reaction is typically catalyzed by either an acid or a base. In the presence of an alcohol and a catalyst, the methoxy (B1213986) group (-OCH3) of the methyl ester can be exchanged with a different alkoxy group.

For instance, the reaction with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid or sodium ethoxide would yield Ethyl 3-(1-aminoethyl)-4-methylbenzoate and methanol (B129727). The general mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the ester, followed by the elimination of methanol.

Table 1: Examples of Transesterification Reactions

| Reactant Alcohol | Catalyst | Product |

| Ethanol | H₂SO₄ or NaOEt | Ethyl 3-(1-aminoethyl)-4-methylbenzoate |

| Propanol | H₂SO₄ or NaOPr | Propyl 3-(1-aminoethyl)-4-methylbenzoate |

| Isopropanol | H₂SO₄ or NaOⁱPr | Isopropyl 3-(1-aminoethyl)-4-methylbenzoate |

This table is illustrative and reaction conditions would need to be optimized for each specific transformation.

Reduction to Alcohols and Amines

The functional groups present in this compound, namely the ester and the amino group, can undergo reduction. The methyl ester can be reduced to a primary alcohol, while the nature of the amino group remains unchanged under typical ester reduction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation to yield the corresponding alcohol, (3-(1-aminoethyl)-4-methylphenyl)methanol.

Selective reduction of the ester in the presence of other functional groups can be challenging and may require specific reagents or protecting group strategies.

Aromatic Ring Functionalization and Derivatization

The benzene (B151609) ring of this compound is substituted with an aminoethyl group, a methyl group, and a methyl ester group. These substituents influence the reactivity and regioselectivity of further functionalization of the aromatic ring.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, nitration with a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group onto the aromatic ring. aiinmr.comgrabmyessay.comchegg.comwvu.edumiracosta.edu The precise position of substitution would be determined by the combined directing effects of the existing substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.govrsc.orgrsc.orgorganic-chemistry.org To utilize this compound in such reactions, it would first need to be converted into a suitable substrate, such as an aryl halide or triflate. For instance, the amino group could be transformed into a diazonium salt, which can then be converted to a halide (e.g., using a Sandmeyer reaction) to produce a compound like Methyl 3-(1-aminoethyl)-4-methyl-5-bromobenzoate. This aryl bromide could then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new substituents onto the aromatic ring.

Stereochemical Stability and Interconversion Studies

The presence of a chiral center at the benzylic carbon of the 1-aminoethyl group means that this compound can exist as enantiomers. The stereochemical stability of this chiral center is an important consideration, particularly in the context of its synthesis and potential applications. Studies on the racemization or epimerization of this center under various reaction conditions (e.g., changes in pH or temperature) would be crucial to understand and control its stereochemistry. Such studies might involve techniques like chiral chromatography or polarimetry to monitor the enantiomeric excess over time.

Catalytic Roles and Applications of this compound in Organic Reactions

The presence of both a primary amine and an ester functionality within the same molecule suggests that this compound could potentially act as a bifunctional organocatalyst. The amino group can act as a Lewis base or form iminium ions, while the ester group could be involved in hydrogen bonding or other non-covalent interactions.

For example, it could potentially catalyze aldol (B89426) reactions, Michael additions, or other carbon-carbon bond-forming reactions. Research in this area would involve screening its catalytic activity in various organic transformations and performing mechanistic studies to elucidate its role in the catalytic cycle. aiinmr.com

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR (Proton NMR) : This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like Methyl 3-(1-aminoethyl)-4-methylbenzoate, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the methyl groups, the methine proton of the aminoethyl group, and the amine protons. The splitting patterns (e.g., singlets, doublets, triplets) would reveal the connectivity of the protons.

¹³C NMR (Carbon-13 NMR) : This technique provides information on the different types of carbon atoms in the molecule. Each unique carbon atom will give a distinct signal, allowing for the determination of the carbon skeleton. For this compound, one would expect to see signals for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the methyl and aminoethyl groups.

| Proton Type | Typical ¹H Chemical Shift (ppm) | Carbon Type | Typical ¹³C Chemical Shift (ppm) |

| Aromatic (Ar-H) | 6.5 - 8.0 | Aromatic (Ar-C) | 110 - 150 |

| Ester (O-CH₃) | 3.5 - 4.0 | Carbonyl (C=O) | 160 - 180 |

| Benzylic (Ar-CH₃) | 2.2 - 2.5 | Benzylic (Ar-CH₃) | 20 - 30 |

| Methine (CH-NH₂) | 3.5 - 4.5 | Methine (CH-NH₂) | 45 - 60 |

| Amine (NH₂) | 1.0 - 3.0 | Methyl (CH-CH₃) | 15 - 25 |

| Methyl (CH-CH₃) | 1.0 - 1.5 |

This is an interactive data table based on generalized values for similar chemical structures.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound. This high degree of accuracy allows for the determination of the elemental composition of the molecule, which is a critical step in its identification. For this compound (C₁₁H₁₅NO₂), the theoretical exact mass can be calculated and compared to the experimentally determined value. The molecular weight of the related compound, Methyl 3-amino-4-methylbenzoate, is 165.19 g/mol . nih.gov

| Technique | Information Obtained | Expected Value for C₁₁H₁₅NO₂ |

| HRMS | Accurate Mass | ~193.1103 |

This is an interactive data table. The expected value is a theoretical calculation.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the amine, the C=O bond of the ester, and the C-H bonds of the aromatic and aliphatic groups. The C-H stretching vibrations in aromatic compounds typically appear in the frequency range of 3180-3000 cm⁻¹. gcms.cz

The following table summarizes the expected IR absorption frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Carbonyl (C=O) | Stretching | 1700 - 1750 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Alkane (C-H) | Stretching | 2850 - 3000 |

| Ester (C-O) | Stretching | 1000 - 1300 |

This is an interactive data table based on generalized values for similar chemical structures.

Chiral Chromatography for Enantiomeric Purity Determination

Due to the presence of a chiral center at the carbon atom of the aminoethyl group, this compound can exist as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers. google.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. google.com Polysaccharide-based CSPs are frequently used for the separation of a wide range of chiral compounds. For the separation of chiral amines like 1-phenylethylamine, various chiral columns are available. sigmaaldrich.com The choice of the mobile phase and the specific chiral column is crucial for achieving good separation. google.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit a unique CD spectrum, which can be used to identify and quantify the enantiomers. When coupled with HPLC, CD spectroscopy provides a powerful tool for the analysis of chiral compounds, offering both separation and specific detection of each enantiomer.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly effective method for identifying and quantifying the components of a mixture. For chiral compounds, derivatization is often necessary to increase their volatility for GC analysis. nih.govresearchgate.net Chiral GC columns, often containing cyclodextrin derivatives, can be used to separate the enantiomers of derivatized amino compounds. gcms.cznih.gov The mass spectrometer then provides a mass spectrum for each separated component, allowing for its definitive identification. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(1-aminoethyl)-4-methylbenzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves a multi-step approach, starting with protection of the amino group using tert-butyl carbamate (Boc) to prevent side reactions. For example, tert-butyl 3-(((2-chloro-4-(methylamino)pyrimidin-5-yl)methyl)amino)-4-methylbenzoate derivatives are synthesized under controlled temperatures (e.g., 60°C) with triphosgene and triethylamine as catalysts. Reaction optimization includes monitoring pH, solvent choice (e.g., THF), and purification via flash column chromatography (1:1 hexane:EtOAc) to achieve ~62% yield. Scaling requires adjusting stoichiometry and ensuring inert conditions (N₂ atmosphere) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, particularly in distinguishing regioisomers?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl and aminoethyl groups) through chemical shifts and coupling patterns.

- FTIR : Confirms functional groups (e.g., ester C=O at ~1700 cm⁻¹, NH₂ stretching at ~3300 cm⁻¹).

- X-ray crystallography : Resolves regioisomer ambiguity by providing precise bond lengths and angles. For example, Acta Crystallographica studies use SHELX for refinement .

Q. What are the critical parameters to consider when scaling up the synthesis from milligram to gram quantities?

- Methodological Answer : Key parameters include:

- Solvent volume and reflux efficiency : Maintain consistent temperature gradients.

- Catalyst loading : Optimize triphosgene and Et₃N ratios to avoid side products.

- Purification scalability : Replace manual column chromatography with automated systems for reproducibility .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactive sites of this compound?

- Methodological Answer : DFT (e.g., B3LYP/6-31G* basis set) calculates HOMO-LUMO gaps to identify nucleophilic/electrophilic sites. For analogs like ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate, simulations align with experimental UV/Vis data to validate charge transfer mechanisms. Solvent effects (PCM model) improve accuracy .

Q. What strategies resolve contradictions in crystallographic data when determining the 3D structure using SHELX software?

- Methodological Answer :

- Twinning analysis : Use SHELXL's TWIN/BASF commands to model overlapping reflections.

- Data validation : Cross-check R-factors (<5%) and residual electron density maps.

- High-resolution data : Collect synchrotron datasets (λ = 0.7–1.0 Å) to reduce noise .

Q. How can thermodynamic parameters from UV/Vis and fluorescence spectroscopy elucidate interactions with biological macromolecules?

- Methodological Answer :

- Binding constants (Kb) : Calculate via Benesi-Hildebrand plots using absorbance changes at varying DNA/protein concentrations.

- Thermodynamic signatures : ΔG, ΔH, and ΔS derived from van’t Hoff plots reveal entropy-driven (e.g., intercalation) vs. enthalpy-driven (e.g., groove binding) mechanisms, as shown in benzothiazine-DNA studies .

Q. What analytical approaches address discrepancies between DFT predictions and experimental spectroscopic data?

- Methodological Answer :

- Solvent correction : Apply implicit solvent models (e.g., COSMO) to DFT.

- Vibrational frequency scaling : Adjust computed IR peaks by 0.96–0.98 to match experimental data.

- Conformational sampling : Use molecular dynamics (MD) to account for flexible substituents .

Q. How can modifications to the aminoethyl and methyl groups enhance bioactivity in SAR studies?

- Methodological Answer :

- Aminoethyl modifications : Introduce bulkier alkyl chains (e.g., cyclohexyl) to improve receptor binding.

- Methyl substitution : Replace with electron-withdrawing groups (e.g., -NO₂) to modulate electronic effects. For analogs, such changes increased enzyme inhibition by 40% in triazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.